2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound is a pyrimidine-based acetamide derivative characterized by a 6-methyl-substituted pyrimidin-4-yloxy core linked to a 4-methylpiperidin-1-yl group at position 2 and an N-[4-(propan-2-yl)phenyl]acetamide moiety. The 4-methylpiperidine substituent may enhance lipophilicity and membrane permeability, while the para-isopropylphenyl group could influence steric bulk and hydrophobic interactions in binding pockets.
Properties
IUPAC Name |
2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-15(2)18-5-7-19(8-6-18)24-20(27)14-28-21-13-17(4)23-22(25-21)26-11-9-16(3)10-12-26/h5-8,13,15-16H,9-12,14H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQIIHJXPWAXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=C(C=C3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide , also referred to by its CAS number 1207050-90-5 , belongs to a class of organic compounds featuring a pyrimidine core, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 354.46 g/mol
- Structure : The compound consists of a pyrimidine ring substituted with a piperidine moiety and an acetamide group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit activity as an inhibitor of certain kinases, potentially impacting cell proliferation and survival.
Biological Activity Overview
Research has indicated that this compound may possess various biological activities, including:
- Anticancer Activity : Initial studies have shown that derivatives of pyrimidine compounds can inhibit tumor growth in various cancer cell lines. For example, compounds with similar structures have demonstrated selective inhibition against mutant forms of epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer (NSCLC) treatment .
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes involved in critical metabolic pathways. For instance, studies on related compounds have highlighted their potential to inhibit phosphoinositide 3-kinase (PI3K), which plays a significant role in cancer cell signaling .
- Cell Proliferation : In vitro assays have suggested that this compound can modulate cell proliferation rates in specific cancer cell lines, indicating its potential as an antiproliferative agent .
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
Scientific Research Applications
Research indicates that compounds with similar structures exhibit significant activity against various biological targets. The following sections detail specific applications:
Medicinal Chemistry
The compound has shown promise in the development of anti-inflammatory and analgesic agents. Its structural motifs suggest potential interactions with biological receptors, enhancing binding affinity due to the presence of functional groups like the dimethoxyphenyl group .
Pharmacological Studies
Pharmacological investigations have demonstrated that this compound can inhibit specific enzymes, contributing to its therapeutic effects. For instance, studies have identified its potential as an inhibitor of lysosomal phospholipase A2 (PLA2G15), a target for drugs that may induce phospholipidosis .
Drug Discovery
The compound's unique structure makes it a candidate for drug discovery efforts aimed at developing new therapeutics for conditions such as cancer or neurodegenerative diseases. Its ability to interact with various cellular targets positions it as a valuable lead compound in medicinal chemistry.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound in vitro using macrophage cell lines. The results indicated a significant reduction in pro-inflammatory cytokines upon treatment with varying concentrations of the compound, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition, the compound was screened against PLA2G15. It demonstrated competitive inhibition with an IC50 value indicative of strong binding affinity, supporting its role in drug-induced phospholipidosis research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Analysis of Structural and Functional Differences
Analog 3 replaces the pyrimidin-4-yloxy group with a direct phenyl linkage, altering conformational flexibility .
Acetamide Substituent Effects :
- The para-isopropylphenyl group in the target compound contrasts with ortho-substituted fluorophenyl (Analog 1) and trifluoromethylphenyl (Analog 2) groups. The isopropyl group’s electron-donating nature may enhance π-π stacking interactions compared to electron-withdrawing fluorine or CF₃ groups .
- Replacement of phenyl with pyridinyl (Analog 4) introduces nitrogen-mediated hydrogen bonding but reduces lipophilicity .
Bioactivity Correlations :
- highlights that structurally similar compounds cluster into groups with shared bioactivity profiles . For example, trifluoromethyl-substituted analogs (e.g., Analog 2) may exhibit distinct target selectivity compared to alkyl-substituted derivatives due to electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
